molecular formula C6H5ClF2N2 B6161673 2-(chloromethyl)-4-(difluoromethyl)pyrimidine CAS No. 1872010-92-8

2-(chloromethyl)-4-(difluoromethyl)pyrimidine

Cat. No.: B6161673
CAS No.: 1872010-92-8
M. Wt: 178.57 g/mol
InChI Key: KBCFMDPIDNMNGN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(difluoromethyl)pyrimidine is a heterocyclic compound that features both chloromethyl and difluoromethyl functional groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4-(difluoromethyl)pyrimidine typically involves the introduction of chloromethyl and difluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chloromethylating and difluoromethylating agents under controlled conditions. For example, the use of chloromethyl methyl ether and difluoromethyl bromide in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(difluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and catalysts such as palladium or copper complexes. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while cross-coupling reactions can produce complex fluorinated compounds .

Scientific Research Applications

2-(Chloromethyl)-4-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-(difluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .

Properties

CAS No.

1872010-92-8

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

2-(chloromethyl)-4-(difluoromethyl)pyrimidine

InChI

InChI=1S/C6H5ClF2N2/c7-3-5-10-2-1-4(11-5)6(8)9/h1-2,6H,3H2

InChI Key

KBCFMDPIDNMNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)F)CCl

Purity

95

Origin of Product

United States

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